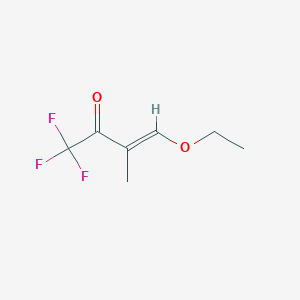

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one

Description

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to yellow liquid that is sensitive to moisture and has a density of 1.18 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSDQULKLSBZHK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121781-56-4 | |

| Record name | (3E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one can be synthesized through a continuous process involving the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride in a continuous reactor . The reaction is carried out at controlled temperatures, and the product is continuously extracted to obtain the desired compound. This method is efficient, reduces product loss, and minimizes safety hazards associated with batch production .

Industrial Production Methods

The industrial production of this compound involves similar continuous synthesis methods. The raw materials, including vinyl ethyl ether and trifluoroacetic anhydride, are introduced into a continuous reactor, and the reaction is carried out under controlled conditions. The product is then extracted and purified to obtain the final compound .

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The compound’s carbonyl group acts as an electrophilic site for nucleophilic attack. Common nucleophiles include organometallic reagents and amines:

For example, reactions with ethylmagnesium bromide yield tertiary alcohols, while organozinc reagents selectively attack the carbonyl carbon without disrupting the conjugated system . The trifluoromethyl group enhances electrophilicity and stabilizes transition states through inductive effects.

Cyclization Reactions

The α,β-unsaturated system participates in cyclization to form heterocycles:

| Substrate | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazines | Acetic acid, reflux | Trifluoromethylpyrazoles | 60-75% | |

| Primary amines | EtOH, 80°C | Substituted pyrroles | 55-70% |

Notably, hydrazine derivatives undergo [3+2] cycloadditions to form pyrazole rings, while primary amines facilitate pyrrole synthesis via conjugate addition and cyclization . The ethoxy group directs regioselectivity in these reactions.

Phosphorylation and Protecting Group Chemistry

The ethoxy group serves as a transient protecting moiety in synthetic workflows:

Phosphorylation with triethyl phosphite generates stabilized ylides for olefin synthesis . In peptide chemistry, the ethoxy group shields the carbonyl during coupling steps, later removed under mild acidic conditions .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group activates the enone system for EAS:

| Electrophile | Solvent/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitronium tetrafluoroborate | H2SO4, 0°C | Nitrated enones | Meta-substitution dominant | |

| Bromine (Br2) | CCl4, reflux | Dibrominated derivatives | α,β-dibromination |

Nitration occurs preferentially at the meta position relative to the trifluoromethyl group, while bromination targets the α and β carbons of the enone. Steric hindrance from the methyl group moderates reactivity.

Diels-Alder Reactions

The conjugated dienophile system engages in [4+2] cycloadditions:

| Diene | Conditions | Cycloadduct | Stereochemistry | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 100°C | Bicyclic trifluoromethyl adducts | Endo preference | |

| Anthracene | Xylene, reflux | Polycyclic fluorinated systems | High diastereoselectivity |

These reactions produce bicyclic frameworks with retained trifluoromethyl groups, valuable in materials science. The ethoxy substituent enhances dienophilicity by polarizing the π-system.

Hydrolysis and Stability

Despite its stability under inert conditions, the compound undergoes hydrolysis:

| Conditions | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Aqueous HCl (1M) | RT, 24h | Trifluoroacetic acid derivatives | Ethoxy group cleavage | |

| Moisture exposure | Ambient | Degradation to carboxylic acids | Requires stabilizers (e.g., BHT) |

Stabilization with 0.5% BHT is critical to prevent moisture-induced decomposition during storage . Hydrolysis under acidic conditions cleaves the ethoxy group, yielding trifluoromethyl ketones.

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

| Initiator | Substrate | Product | Application | Source |

|---|---|---|---|---|

| AIBN | Styrene derivatives | Fluorinated polymers | Surface modification | |

| UV light | Thiols | Thioether adducts | Functional material synthesis |

Radical additions to the enone system enable polymer functionalization and thiol-ene click chemistry.

Industrial-Scale Considerations

Key challenges in large-scale reactions include:

-

Moisture sensitivity : Requires anhydrous conditions and inert gas handling .

-

Byproduct management : Neutralization of HCl generated during reactions involving trifluoroacetyl chloride precursors .

-

Catalyst selection : N-methylmorpholine is preferred over pyridine due to reduced toxicity .

This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials. Its modular design allows for tailored modifications, making it indispensable in modern organic chemistry.

Scientific Research Applications

Synthesis Applications

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one serves as a versatile intermediate in organic synthesis. It can be used to synthesize various compounds through different chemical reactions:

- Synthesis of β-Alkyl or Dialkylamino Substituted Enones : The compound can facilitate the formation of β-substituted enones bearing trifluoromethyl groups, which are valuable in pharmaceutical development .

- Reactions with Organometallics : It reacts with phenylmagnesium bromide to yield ethoxy group substitution products and with organozinc compounds for 1,2-addition to the carbonyl group .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has shown promise in the synthesis of biologically active compounds:

- Peptide Synthesis : The compound can react with amino acids to form N-protected amino acids, which are essential for peptide synthesis .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the utility of this compound in synthesizing trifluoromethylated compounds. By employing this compound as a starting material, researchers were able to produce various derivatives that exhibited enhanced biological activity against specific targets in cancer therapy.

Case Study 2: Development of Antiviral Agents

Another research highlighted its application in developing antiviral agents. The compound was utilized to create novel antiviral molecules that showed efficacy against viral infections in preliminary assays.

Mechanism of Action

The mechanism of action of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one involves its reactivity with various reagents to form different products. The compound’s molecular targets include carbonyl groups, which undergo addition and substitution reactions . The pathways involved in these reactions include nucleophilic addition to the carbonyl group and electrophilic substitution of the ethoxy group .

Comparison with Similar Compounds

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one can be compared with similar compounds such as:

- Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

- Ethyl 4,4,4-trifluoro-2-butynoate

- 4-Ethynyl-α,α,α-trifluorotoluene

- 3-(Trifluoromethoxy)benzoic acid

These compounds share similar trifluoromethyl groups but differ in their functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one, also known by its CAS number 153085-12-2, is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and an ethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are largely attributed to its fluorinated structure.

The molecular formula of this compound is C₆H₇F₃O₂, with a molecular weight of approximately 168.12 g/mol. It appears as a colorless to light yellow liquid and exhibits volatility with a boiling point around 48 °C at reduced pressure (11 mmHg) . The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily linked to its ability to interact with biological targets through electrophilic mechanisms. As an electrophile, it can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that may alter the function or activity of these targets . This interaction is crucial for its potential applications in drug discovery and development.

Biological Activity

Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The enhanced metabolic stability and altered pharmacokinetics associated with fluorinated compounds contribute to these effects . However, specific biological assays are necessary to confirm these activities.

Potential Applications

Research indicates that this compound could serve as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives may have potential as bioactive agents in drug development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

- Antimicrobial Screening : A study focused on the antimicrobial properties of fluorinated compounds found that derivatives of 4-Ethoxy compounds exhibit significant inhibition against various bacterial strains .

- Drug Development : Research into the pharmacological properties of fluorinated enones has shown promise in developing new therapeutic agents targeting metabolic pathways associated with infectious diseases .

Q & A

Q. What are the established synthetic routes for (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one?

The compound is typically synthesized via two primary methods:

- Method 1 : Reaction of trifluoroacetyl chloride with ethyl vinyl ether, followed by dehydrochlorination. This route is scalable and yields the (E)-isomer selectively under controlled conditions .

- Method 2 : Condensation of 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one with sulfoximides in acetonitrile at 80–82°C, catalyzed by triethylamine. This method is useful for generating sulfoximido derivatives . Key analytical techniques (NMR, IR, GC-MS) are recommended for purity assessment.

Q. Which spectroscopic methods are most effective for structural confirmation?

- X-ray crystallography provides definitive proof of stereochemistry and molecular geometry, as demonstrated in analogous trifluoromethyl enone systems .

- NMR : NMR is critical for identifying trifluoromethyl environments, while NMR resolves ethoxy and methyl substituents.

- IR spectroscopy confirms carbonyl (C=O) stretching at ~1700–1750 cm and enone conjugation .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for agrochemicals (e.g., bicyclopyrone herbicides) and pharmaceuticals (e.g., flonicamid insecticides). Its α,β-unsaturated ketone moiety enables Michael additions and cycloadditions, facilitating heterocycle synthesis .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in reactions with nucleophiles?

The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the enone system and directing nucleophilic attack to the β-carbon. Steric hindrance from the ethoxy group further modulates selectivity. For example:

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

Conflicting stereochemical results often arise from competing reaction pathways. For example:

- Catalyst-dependent pathways : Palladium catalysts favor syn-addition in cyclopropanations, while copper catalysts promote anti-selectivity. Detailed kinetic studies (e.g., Eyring analysis) are required to map transition states .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, altering diastereomeric ratios .

Q. How do transition metal catalysts enable silacycle formation from this compound?

Transition metals (e.g., Rh, Pd) mediate Si–C bond activation and insertion. For instance:

- Rhodium-catalyzed silylation : The compound reacts with silanes (e.g., PhSiH) under mild conditions, forming benzosiloles via C–Si coupling. Mechanistic studies suggest oxidative addition of Si–H bonds precedes migratory insertion .

- Palladium-mediated ring expansion : Strained silacyclopropanes derived from the enone undergo Pd-catalyzed [2+2] cycloaddition with alkynes, yielding silacyclopentenes .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Low melting point : The compound’s liquid state at room temperature complicates crystal growth. Slow cooling (−20°C) in hexane/ethyl acetate (4:1) mixtures promotes nucleation .

- Conformational flexibility : Co-crystallization with chiral auxiliaries (e.g., (–)-sparteine) locks the enone in a single conformation, enabling X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.